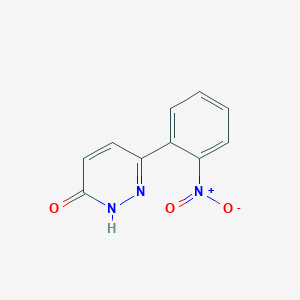

6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one

Vue d'ensemble

Description

6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group at the 6-position and a hydroxyl group at the 3-position. Pyridazine derivatives, including pyridazinones, are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Méthodes De Préparation

The synthesis of 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Des Réactions Chimiques

6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The hydroxyl group can be oxidized to a carbonyl group.

Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

1. Analgesic and Anti-inflammatory Activities

Research has demonstrated that derivatives of 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one exhibit notable analgesic and anti-inflammatory properties. A study synthesized several derivatives and evaluated their effects using both the hot plate model for analgesia and the carrageenan-induced edema model for anti-inflammatory activity. The results indicated that while these compounds were generally less potent than established drugs like aspirin and indomethacin, they still exhibited significant effects:

- Potency Ranking : Among the tested compounds, those with specific substitutions showed varying degrees of efficacy, with some derivatives demonstrating higher anti-inflammatory activity compared to others .

- Duration of Action : The analgesic effects lasted for up to 120 minutes, suggesting a sustained action profile that could be beneficial in clinical settings .

Table 1: Summary of Analgesic and Anti-inflammatory Activities of Pyridazinone Derivatives

| Compound | Analgesic Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| 4a | Moderate | Low | |

| 4b | High | High | |

| 4c | Low | Moderate | |

| 4d | Low | High | |

| 4e | High | Moderate | |

| 4f | Very High | Very High |

2. Antihypertensive Properties

The potential antihypertensive activities of pyridazinone derivatives have also been explored. Specific compounds have been synthesized and evaluated for their ability to lower blood pressure using non-invasive methods. Some derivatives showed promising results comparable to standard antihypertensive medications like hydralazine and propranolol .

Agricultural Applications

1. Agrochemical Uses

Pyridazinone compounds, including this compound, have been investigated for their effectiveness as agricultural chemicals. Their applications include:

- Insecticides and Acaricides : Research indicates that these compounds can serve as selective agents against pests, providing an alternative to conventional pesticides. Their efficacy in controlling specific mite populations has been noted in various studies .

- Fungicides : The compound's potential as a fungicide is also under investigation, aiming to enhance crop protection against fungal pathogens.

Case Studies

1. Synthesis and Evaluation of Pyridazinone Derivatives

A series of studies have focused on synthesizing various pyridazinone derivatives to evaluate their biological activities. For instance, a systematic approach was taken to synthesize different nitrophenyl-substituted pyridazinones, followed by pharmacological testing to assess their analgesic and anti-inflammatory properties. The findings from these studies contribute valuable insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds .

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of pyridazinone derivatives with biological targets such as cyclooxygenase enzymes (COX). These studies help in understanding the binding affinities and potential mechanisms of action for these compounds as anti-inflammatory agents .

Mécanisme D'action

The mechanism of action of 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one can be compared with other pyridazine derivatives, such as:

Pyridazinone: Known for its cardiovascular and anti-inflammatory activities.

Pyrimidine: Another diazine with diverse pharmacological properties.

Pyrazine: Similar to pyridazine but with different nitrogen atom positions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.

Overview of Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been reported to exhibit anti-inflammatory , analgesic , antimicrobial , antitumoral , and antiplatelet effects among others . The nitrophenyl substitution in compounds like this compound enhances their pharmacological profiles.

1. Antimicrobial Activity

Research indicates that pyridazinone derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains, making them potential candidates for treating infectious diseases .

2. Anti-inflammatory and Analgesic Effects

Studies have demonstrated that derivatives of this compound exhibit notable anti-inflammatory and analgesic activities. In experimental models, these compounds were evaluated against standard drugs like aspirin and indomethacin. The results indicated that while they were generally less potent than these reference drugs, certain derivatives showed significant efficacy in reducing inflammation and pain over time .

| Compound | Analgesic Activity (Duration) | Anti-inflammatory Activity |

|---|---|---|

| 4a | Moderate (120 min) | Low |

| 4b | High (120 min) | High |

| 4c | Low | Moderate |

| 4d | Low | High |

| 4e | High | Moderate |

| 4f | Very High | Very High |

3. Antitumor Activity

The antitumor potential of pyridazinone derivatives has been explored in various cancer cell lines. For example, certain compounds have demonstrated cytotoxic effects against leukemia and breast cancer cell lines with GI50 values below 2 µM, indicating strong growth inhibition . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Some studies suggest that pyridazinone derivatives can inhibit enzymes involved in inflammatory processes, such as COX-2 and lipoxygenases (5-LOX), thereby reducing the production of pro-inflammatory mediators .

- Cellular Interactions : Mechanistic studies have shown that these compounds may induce complex formation between critical proteins involved in cancer cell survival and proliferation pathways .

Case Studies

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic effects of several pyridazinone derivatives using the hot plate model and carrageenan-induced edema model. The findings indicated that specific derivatives exhibited significant analgesic activity comparable to standard analgesics within a defined time frame .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that certain pyridazinone derivatives effectively induced apoptosis through the activation of caspase pathways. The sensitivity of these cell lines correlated with the expression levels of specific proteins targeted by the compound .

Propriétés

IUPAC Name |

3-(2-nitrophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-10-6-5-8(11-12-10)7-3-1-2-4-9(7)13(15)16/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOOKRDNXQWOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.